molecular formula C20H17N3O6S2 B3444150 N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide

N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide

Cat. No.: B3444150
M. Wt: 459.5 g/mol
InChI Key: URBBKPNVRWWKID-UHFFFAOYSA-N
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Description

N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a piperazine ring, sulfonyl groups, and a naphthalene moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the sulfonation of naphthalene to produce naphthalene-2-sulfonic acid, which is then reacted with 4-aminobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 3,5-dioxopiperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are sometimes utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects or providing insights into biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]benzenesulfonamide
  • N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]thiophene-2-sulfonamide
  • N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]pyridine-2-sulfonamide

Uniqueness

N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide stands out due to its unique combination of a piperazine ring, sulfonyl groups, and a naphthalene moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c24-19-12-23(13-20(25)21-19)31(28,29)17-9-6-16(7-10-17)22-30(26,27)18-8-5-14-3-1-2-4-15(14)11-18/h1-11,22H,12-13H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBBKPNVRWWKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide
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N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide
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N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide
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N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide
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N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide
Reactant of Route 6
N-[4-(3,5-dioxopiperazin-1-yl)sulfonylphenyl]naphthalene-2-sulfonamide

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